1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide
Overview
Description
1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is a complex organic compound that features a phenyl group, a thiophene ring, and a cyclopentyl moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the design of new drugs and drug delivery devices .
Mode of Action
It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . This structure suggests that it may interact with its targets through a variety of mechanisms, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Biochemical Pathways
It is known that similar compounds can undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Considering the potency regarding central nervous effects, transmission through the blood-brain barrier has to be taken into consideration .
Result of Action
Similar compounds have been associated with a growing number of severe and fatal intoxications in various parts of the world .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis reactions, which are considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl moiety is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions, Lewis acids for Friedel-Crafts alkylation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced sulfonamide derivatives.
Substitution Products: Various substituted phenyl and thiophene derivatives.
Scientific Research Applications
1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Cyclopentyl Derivatives: Compounds with cyclopentyl moieties, such as certain cyclopentylamines, share structural similarities.
Uniqueness
1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is unique due to its combination of a phenyl group, thiophene ring, and cyclopentyl moiety, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
IUPAC Name |
1-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,13-15-7-2-1-3-8-15)18-14-17(10-4-5-11-17)16-9-6-12-21-16/h1-3,6-9,12,18H,4-5,10-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTOQMBQHYSBMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.